tert-butyl N-(1-methanesulfonylpropan-2-yl)carbamate
Overview
Description
tert-butyl N-(1-methanesulfonylpropan-2-yl)carbamate is a chemical compound with the molecular formula C9H19NO4S. It is a carbamate derivative, which is commonly used in organic synthesis as a protecting group for amines. The compound is known for its stability and ease of removal under specific conditions, making it a valuable tool in various chemical reactions and processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-butyl N-(1-methanesulfonylpropan-2-yl)carbamate can be synthesized through the reaction of tert-butyl carbamate with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(1-methanesulfonylpropan-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the methanesulfonyl group is replaced by other nucleophiles.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for the removal of the tert-butyl carbamate group.
Major Products Formed
Substitution Reactions: The major products are the substituted carbamates where the methanesulfonyl group is replaced by the nucleophile.
Deprotection Reactions: The major product is the free amine, which can be further utilized in various synthetic applications.
Scientific Research Applications
tert-butyl N-(1-methanesulfonylpropan-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl N-(1-methanesulfonylpropan-2-yl)carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. This protects the amine from unwanted reactions during synthetic processes. The tert-butyl group can be selectively removed under acidic conditions, releasing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
tert-butyl carbamate: A simpler carbamate used for similar protecting purposes.
N-tert-butoxycarbonyl (Boc) protected amines: Widely used in peptide synthesis and other organic reactions.
Carbobenzoxy (Cbz) protected amines: Another common protecting group for amines.
Uniqueness
tert-butyl N-(1-methanesulfonylpropan-2-yl)carbamate is unique due to its specific combination of the tert-butyl and methanesulfonyl groups, which provide both stability and ease of removal. This makes it particularly useful in complex synthetic sequences where selective deprotection is required .
Properties
IUPAC Name |
tert-butyl N-(1-methylsulfonylpropan-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4S/c1-7(6-15(5,12)13)10-8(11)14-9(2,3)4/h7H,6H2,1-5H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSMVAHUIPRGBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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